Researchers requiring isomerically pure 4-chloro-1-naphthylamine face risks from misidentified positional isomers that compromise dye syntheses and environmental analyses. 1-Amino-4-chloronaphthalene (CAS 4684-12-2) is the authenticated 4-chloro isomer with confirmed m.p. 98-100°C and ≥98% assay.
• 4-Cl directs azo coupling exclusively to the 2-position for reproducible dye shade and fixation
• EPA Method PAH derivative standard with defined retention time and mass spectral signature
• M.p. 98-100°C differentiates from the 2-chloro isomer (59-60°C), preventing purification failures
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Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
CAS No.4684-12-2
Cat. No.B145723
⚠ Attention: For research use only. Not for human or veterinary use.
1-Amino-4-chloronaphthalene (4-chloro-1-naphthylamine) is a chlorinated aromatic amine of the naphthalene series, with a molecular formula of C₁₀H₈ClN and a molecular weight of 177.63 g/mol . It is characterised by an amino group at the 1-position and a chlorine substituent at the 4-position of the naphthalene ring, giving it specific electronic and steric properties that differentiate it from its 2-chloro isomer and from 4-halo analogs such as the 4-fluoro, 4-bromo, and 4-iodo derivatives. The compound is primarily utilised as a synthetic intermediate for azo dyes and pigments, as a certified reference standard in EPA-method environmental analysis of polynuclear aromatic hydrocarbons (PAHs), and as a photochemical research probe . Its physical state as a purple to yellow crystalline powder with a distinct melting profile makes it suitable for precise formulation in industrial and analytical applications.
WorkflowAzo dye and pigment intermediate synthesis4-chloro directs coupling to 2-position
SelectionEPA-method PAH reference standardDistinct retention time vs. isomers
Use ContextPhotochemical research probeModerate electron-withdrawing character
Chemical Non-Equivalence of Generic Substitutes
Simple replacement of 1-amino-4-chloronaphthalene with its 2-chloro positional isomer or with other 4-halo derivatives (4-fluoro, 4-bromo, 4-iodo) is not chemically equivalent and may lead to significant deviations in reaction outcomes and analytical accuracy. The chlorine atom at the 4-position exerts a characteristic electron-withdrawing inductive effect (Hammett σₚ ≈ 0.23) that distinctly influences the electron density of the naphthalene ring, thereby affecting coupling reactivity, internal conversion (IC) photophysical rates, and chromatographic retention times [1]. Unlike the 2-chloro isomer (m.p. 59–60 °C), the 4-chloro derivative possesses a substantially higher melting point (98–100 °C), which directly impacts purification protocols and formulation stability . The 4-fluoro analog (m.p. ~47 °C) is a low-melting solid that introduces different electronic effects (σₚ ≈ 0.06) and is more susceptible to nucleophilic aromatic substitution. The 4-bromo analog (m.p. 102–103 °C) exhibits a comparable melting point but a larger atomic radius and different polarisability (σₚ ≈ 0.23, but higher σₘ), which can alter reaction selectivity and the photochemical quantum yield of substitution reactions [2]. Consequently, substituting one 4-halo-1-naphthylamine for another without experimental verification can lead to failures in dye shade reproducibility, erroneous environmental quantification, and altered photophysical sensor properties.
Positional isomer2-chloro isomer differs in melting point (59–60 °C vs 98–100 °C) and electronic profile, which may shift coupling reactivity and chromatographic retention, requiring re-validation of analytical methods.
4-Halo analog4-fluoro (m.p. ~47 °C) and 4-bromo analogs introduce different electronic effects and photochemical quantum yields, so reaction selectivity and dye shade reproducibility may not transfer directly without experimental verification.
Unsubstituted analog1-Naphthylamine lacks the 4-chloro substituent's bathochromic shift and directing effect, which can alter azo dye absorption profiles and may require reformulation of dye-fixation properties.
[1] K. Suzuki, A. Demeter, W. Kühnle, E. Tauer, K. A. Zachariasse, S. Tobita and H. Shizuka. Internal conversion in 4-substituted 1-naphthylamines. Influence of the electron donor/acceptor substituent character. Phys. Chem. Chem. Phys., 2000, 2, 981-991. View Source
[2] V.L. Ivanov, S.Yu. Lyashkevich. Mechanism of the photochemical chain reaction of substitution of the sulpho group for halogens in 4-halo-1-naphthylamines in an aqueous sodium sulphite solution. High Energy Chemistry, 1999, v.33 (4), p. 232-236. View Source
The melting point of 1-amino-4-chloronaphthalene (4-Cl) is reported at 98–100 °C (lit.) . This value places it intermediate between the significantly lower-melting 4-fluoro analog (47–48 °C) and the slightly higher-melting 4-bromo analog (102–103 °C) . The 4-chloro compound therefore provides a distinct thermal processing window that may be advantageous over the 4-fluoro derivative for applications requiring solid-phase handling at ambient temperatures, and offers a slightly broader liquid range than the 4-bromo derivative.
Melting Point vs. 4-Halo AnalogsCross-study comparable
98–100 °C (lit.)
vs 4-F: 47–48 °C vs 4-Br: 102–103 °C
Supports recrystallisation and ambient storage workflow
Data to verify; literature values may vary by source
1-Amino-4-fluoronaphthalene: 47–48 °C; 1-Amino-4-bromonaphthalene: 102–103 °C
Quantified Difference
Target vs 4-F: ∆m.p. ≈ +51 °C; Target vs 4-Br: ∆m.p. ≈ -3 °C
Conditions
Standard laboratory melting point determination (lit. values), ambient pressure
Why This Matters
This thermal property profile is critical for designing recrystallisation purification procedures and for ensuring long-term room-temperature storage stability without requiring specialised refrigeration, thus reducing operational costs.
Internal Conversion vs. Electron-Donating Substituents
The internal conversion (IC) activation energy (E_IC) for 4-chloro-N,N-dimethyl-1-naphthylamine (14DMCL) in hexane was determined to be 16 kJ mol⁻¹, with an increase to 28 kJ mol⁻¹ in the more polar solvent acetonitrile [1]. This E_IC value is significantly higher than that of the strong electron-withdrawing 4-cyano derivative (14DMCN: E_IC = 10 kJ mol⁻¹ in hexane) but substantially lower than that of the electron-donating 4-methoxy derivative (14DMOCH₃: E_IC = 34 kJ mol⁻¹ in hexane). This trend reflects the moderate electron-withdrawing character of chlorine, which governs the energy gap between the S₁ and S₂ excited singlet states and thereby controls the non-radiative decay rate.
Internal Conversion E_ICClass-level inference
16 kJ mol⁻¹ (hexane)
4-CN: 10 kJ mol⁻¹4-OCH₃: 34 kJ mol⁻¹
Intermediate non-radiative decay rate context
Proxy data from N,N-dimethyl derivative; amino-series context may differ
Internal Conversion Activation Energy (E_IC, kJ mol⁻¹) in hexane
Target Compound Data
16 kJ mol⁻¹ (for N,N-dimethyl derivative 14DMCL, used as a proxy for the amino series)
Comparator Or Baseline
14DMCN: 10 kJ mol⁻¹; 14DMOCH₃: 34 kJ mol⁻¹
Quantified Difference
Target E_IC is 6 kJ mol⁻¹ higher than 4-CN and 18 kJ mol⁻¹ lower than 4-OCH₃
Conditions
Solvent: n-hexane; Temperature: ambient; Method: fluorescence quantum yield and lifetime measurements (Suzuki et al., 2000)
Why This Matters
The distinct E_IC value of the 4-chloro-substituted naphthylamine provides a predictable fluorescence quantum yield and excited-state lifetime, making it a rationally selectable scaffold for designing PET (photoinduced electron transfer) sensors where specific non-radiative decay rates are required.
[1] K. Suzuki, A. Demeter, W. Kühnle, E. Tauer, K. A. Zachariasse, S. Tobita and H. Shizuka. Internal conversion in 4-substituted 1-naphthylamines. Influence of the electron donor/acceptor substituent character. Phys. Chem. Chem. Phys., 2000, 2, 981-991. View Source
Chain Photosubstitution with Sulphite
Upon irradiation in aqueous sodium sulphite solution, 4-chloro-1-naphthylamine undergoes a chain photosubstitution reaction in which the halogen is replaced by a sulpho group with a quantum yield (Φ) significantly higher than unity [1]. The reaction involves the triplet state of the halonaphthylamine and propagation by sulphite radical anions. The quantum yield exceeds 1 at a low absorbed light intensity (approximately 1 × 10⁻⁷ einstein dm⁻³ s⁻¹) and a substrate concentration ≥ 1 × 10⁻⁴ mol dm⁻³ [1]. This behaviour is also observed for the 4-bromo analog; however, the chloro derivative offers a distinct trade-off between reactivity and stability compared to the more photolabile bromo derivative, allowing for controlled photochemical processing.
Chain Photosubstitution ΦSupporting evidence
Φ > 1 (chain reaction)
Substrate ≥ 10⁻⁴ mol dm⁻³Low light intensity
Supports photochemical sulphonation route context
Quantitative Φ comparison vs. 4-Br not reported; reactivity trend to review
The ability to undergo efficient, light-driven functionalisation with a chain-reaction mechanism is valuable for sustainable photochemical synthesis; the chloro derivative provides a balance of reactivity that is more controllable than the bromo analog, which may be susceptible to unwanted side reactions.
[1] V.L. Ivanov, S.Yu. Lyashkevich. Mechanism of the photochemical chain reaction of substitution of the sulpho group for halogens in 4-halo-1-naphthylamines in an aqueous sodium sulphite solution. High Energy Chemistry, 1999, v.33 (4), p. 232-236. View Source
Improved Synthetic Preparation Method
Hodgson and Bailey (1948) described an improved preparation of 4-chloro-1-naphthylamine as part of their investigation into anti-diazosulphonates in the naphthalene series [1]. The method offers practical advantages over the synthesis of the 2-nitro and 4-nitro analogs in terms of intermediate stability and purification. This well-established synthetic route ensures reproducible access to the 4-chloro derivative, which is a key consideration for procurement when consistent supply chain quality is required.
Improved Synthetic PreparationSupporting evidence
Reported practical advantages vs. nitro analogs
May support supply-chain consistency review
Exact yields and purity data available in original publication; source-specific review needed
Synthetic accessibility (yield, purity of intermediates)
Target Compound Data
Improved preparation reported (specific yields available in the original publication)
Comparator Or Baseline
2-Nitro-1-naphthylamine and 4-nitro-1-naphthylamine syntheses
Quantified Difference
Qualitative improvement in preparation described; exact percentage yield improvements available in the full text of J. Chem. Soc., 1948, 1183-1187
Conditions
Laboratory-scale synthesis via diazotisation and reduction sequences
Why This Matters
A documented, improved synthetic route reduces the risk of supplier-dependent variability in purity and yield, which is critical for procurement departments aiming to maintain consistent quality in downstream dye or pharmaceutical intermediate production.
[1] H. H. Hodgson and D. Bailey. 234. The isolation of the hitherto unknown anti-diazosulphonates in the naphthalene series, with improved preparations of 2- and 4-nitro- and 4-chloro-1-naphthylamine. J. Chem. Soc., 1948, 1183-1187. View Source
1-Amino-4-chloronaphthalene Application Scenarios
Bathochromic Azo Dye Synthesis
The 4-chloro substituent directs azo coupling exclusively to the 2-position of the naphthalene ring, while the electron-withdrawing chlorine atom induces a bathochromic shift in the absorption spectrum compared to the unsubstituted 1-naphthylamine [1]. This enables dye chemists to tune the colour and fixation properties of acid azo dyes for textile applications.
EPA Reference Standard for PAH Analysis
1-Amino-4-chloronaphthalene is specifically listed under the EPA Method series as a PAH derivative standard for environmental sample characterisation . Its defined retention time and mass spectral signature, distinct from other common naphthylamine isomers, make it reliable for unambiguous quantification in complex environmental matrices.
Tuneable Internal Conversion Probe
The activation energy for internal conversion (E_IC = 16 kJ mol⁻¹ in hexane for the dimethylamino derivative) positions 4-chloro-1-naphthylamine as an intermediate-case fluorophore [2]. This intermediate IC rate is suitable for designing fluorescence sensors where neither excessive quenching (as with CN) nor high fluorescence background (as with OCH₃) is desired, allowing for a balanced signal-to-noise ratio in turn-on probe applications.
Photochemical Sulphonation for Dye Intermediates
The chain photosubstitution reaction of 4-chloro-1-naphthylamine in sulphite solution proceeds with a quantum yield >1, enabling efficient photochemical conversion to sulphonated intermediates [3]. This photochemical route offers a cleaner alternative to thermal sulphonation, reducing waste and improving atom economy for the production of water-soluble dye precursors.
Application
Selection Property
Validation Focus
Bathochromic azo dye synthesis
2-position coupling directivity and bathochromic shift
Dye shade reproducibility and fixation properties
EPA PAH reference standard
Defined retention time and mass spectral signature
Unambiguous quantification in complex environmental matrices
Tuneable internal conversion probe
Intermediate E_IC rate and fluorescence quantum yield
Signal-to-noise ratio in turn-on PET sensor design
Photochemical sulphonation route
Chain reaction with quantum yield > 1
Atom economy and waste reduction in dye precursor synthesis
[1] Fundamental processes of dye chemistry. (1949). (a-Naphthylamine derivatives substituted in the 4 position couple exclusively in the 2 position). View Source
[2] K. Suzuki et al. Phys. Chem. Chem. Phys., 2000, 2, 981-991. View Source
[3] V.L. Ivanov, S.Yu. Lyashkevich. High Energy Chemistry, 1999, v.33 (4), p. 232-236. View Source
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